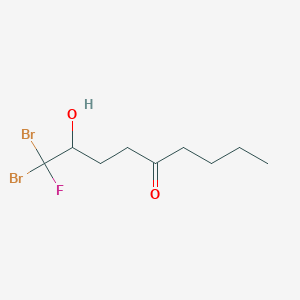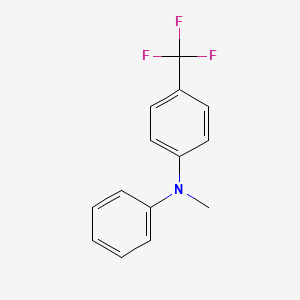
Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)-: is an organic compound with the molecular formula C14H12F3N . It is a derivative of benzenamine, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a phenyl group, and the benzene ring is substituted with a trifluoromethyl group at the para position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- involves the amination of 4-(trifluoromethyl)nitrobenzene. The nitro group is first reduced to an amine group, followed by N-methylation and N-phenylation reactions.
Reductive Amination: Another method involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with N-methyl-N-phenylamine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted benzenamine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Benzenamine, N-methyl-N-phenyl-4-methyl-
- Benzenamine, N,N-dimethyl-4-(trifluoromethyl)-
- Benzenamine, N-phenyl-4-(trifluoromethyl)-
Comparison:
- Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a phenyl group on the nitrogen atom, which imparts distinct chemical and physical properties.
- The trifluoromethyl group significantly increases the compound’s electron-withdrawing capability, affecting its reactivity and stability compared to similar compounds without this group.
Propriétés
Numéro CAS |
189065-46-1 |
|---|---|
Formule moléculaire |
C14H12F3N |
Poids moléculaire |
251.25 g/mol |
Nom IUPAC |
N-methyl-N-phenyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3N/c1-18(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(15,16)17/h2-10H,1H3 |
Clé InChI |
JCWHMWSLNGOABR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


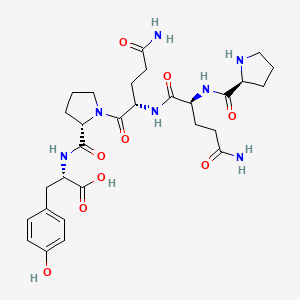
![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
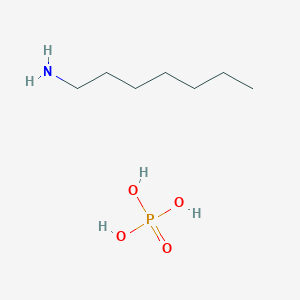
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
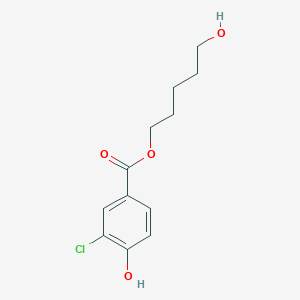
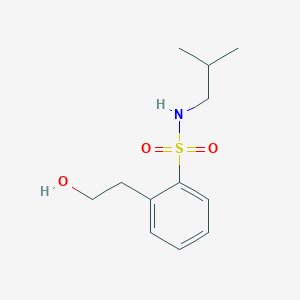
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)
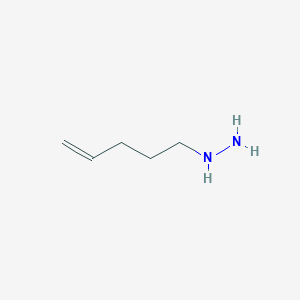
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
